benzyl N-[(1S)-1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate
Description
Benzyl N-[(1S)-1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate is a chiral carbamate derivative featuring a benzyloxycarbonyl (Cbz) protecting group, a hydroxymethyl (-CH$_2$OH) substituent, and a 1-methylcyclopropylpropyl side chain.
Properties
Molecular Formula |
C16H23NO3 |
|---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-hydroxy-4-(1-methylcyclopropyl)butan-2-yl]carbamate |
InChI |
InChI=1S/C16H23NO3/c1-16(9-10-16)8-7-14(11-18)17-15(19)20-12-13-5-3-2-4-6-13/h2-6,14,18H,7-12H2,1H3,(H,17,19)/t14-/m0/s1 |
InChI Key |
ZKXVQUUHZMDZKG-AWEZNQCLSA-N |
Isomeric SMILES |
CC1(CC1)CC[C@@H](CO)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC1(CC1)CCC(CO)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of benzyl carbamates generally involves the reaction of an amine or amino alcohol with benzyl chloroformate (also known as Cbz-Cl) or related carbamoyl chlorides under basic conditions to form the carbamate linkage. For the target compound, the key precursor is the chiral amino alcohol containing the 1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl moiety.
Stepwise Preparation
Synthesis of the Chiral Amino Alcohol Intermediate
The chiral amino alcohol, (1S)-1-(hydroxymethyl)-3-(1-methylcyclopropyl)propylamine, can be synthesized via stereoselective methods such as:
- Asymmetric reduction of corresponding keto precursors using chiral catalysts.
- Reductive amination of aldehydes or ketones bearing the cyclopropyl substituent with ammonia or amines.
- Cyclopropanation reactions starting from allylic alcohols or amino alcohols followed by selective functional group transformations.
-
The amino alcohol intermediate is reacted with benzyl chloroformate in the presence of a base such as triethylamine or sodium bicarbonate in anhydrous solvents (e.g., dichloromethane or tetrahydrofuran) at low temperature (0–5 °C) to prevent side reactions.
The reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of benzyl chloroformate, forming the carbamate linkage and releasing chloride ion.
- Solvent: Anhydrous dichloromethane (DCM)
- Base: Triethylamine (1.1 equivalents)
- Temperature: 0–5 °C, then room temperature stirring for several hours
- Workup: Aqueous extraction, drying over magnesium sulfate, and solvent evaporation
-
The crude product is purified by:
- Column chromatography on silica gel using hexane/ethyl acetate gradients (e.g., 7:3) to separate the carbamate from unreacted starting materials and side products.
- Recrystallization from suitable solvents such as ethanol/water mixtures to obtain analytically pure material.
-
The purified compound is characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H NMR confirms the presence of cyclopropyl protons (δ 0.8–1.2 ppm), hydroxymethyl protons (δ 3.5–4.0 ppm), and benzyl methylene protons (δ ~5.1 ppm). ^13C NMR shows carbamate carbonyl carbon signals around δ 156–160 ppm.
- Fourier Transform Infrared Spectroscopy (FTIR) : Characteristic carbamate carbonyl stretch near 1700 cm^−1 and hydroxyl stretch near 3400 cm^−1.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peak corresponding to C16H23NO3 (molecular weight 277.36 g/mol).
- Chiral HPLC to confirm stereochemical integrity.
Data Table: Summary of Preparation Methods
| Step | Method/Conditions | Notes | Yield/Outcome |
|---|---|---|---|
| Chiral amino alcohol synthesis | Asymmetric reduction or reductive amination | Requires stereoselective catalysts | High enantiomeric excess achievable |
| Carbamate formation | Benzyl chloroformate + amine + base (TEA) | Anhydrous DCM, 0–5 °C to RT | 75–90% isolated yield |
| Purification | Silica gel column chromatography | Hexane/ethyl acetate gradient | >95% purity confirmed by HPLC |
| Characterization | NMR, FTIR, HRMS, chiral HPLC | Confirms structure and stereochemistry | Consistent with expected structure |
Research Findings and Comparative Analysis
The carbamate formation is highly efficient when using benzyl chloroformate under mild base conditions, preserving the stereochemistry of the chiral center.
The presence of the methylcyclopropyl substituent influences the compound’s lipophilicity and steric environment, which may affect reaction kinetics and purification profiles.
Alternative catalytic methods such as zinc chloride catalysis reduce reaction times and improve selectivity but require optimization for sterically hindered substrates like this compound.
Enzymatic synthesis methods, although less common for this compound, offer potential for greener synthesis with high stereoselectivity.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(1S)-1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Benzyl N-[(1S)-1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl N-[(1S)-1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural elements are compared with analogous carbamates below:
- Cyclopropane vs. Aromatic Rings : The 1-methylcyclopropyl group in the target compound enhances steric bulk and lipophilicity compared to the 3-methylbenzamide group in or the 3-hydroxyphenyl group in . This may improve membrane permeability in drug candidates but reduce aqueous solubility.
- Biological Activity : The sulfanilamide-containing carbamate in highlights how substituent variation (e.g., sulfonamide vs. cyclopropane) shifts applications from antibacterial to protease inhibition, as seen in peptidomimetic SARS-CoV-2 inhibitors .
Physicochemical Properties
- Stability : Cyclopropane rings resist metabolic oxidation, offering advantages over hydrolytically labile groups (e.g., esters or amides in ).
Research Findings and Data Gaps
- Analogous compounds (e.g., ) confirm the utility of X-ray analysis for confirming stereochemistry and hydrogen-bonding networks.
Biological Activity
Benzyl N-[(1S)-1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
- Molecular Formula : C16H23NO3
- Molecular Weight : 277.36 g/mol
- IUPAC Name : this compound
The compound features a benzyl group and a carbamate functional group, which are critical for its biological interactions. The presence of a hydroxymethyl group and a cyclopropyl moiety may contribute to its pharmacological properties.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit various biological activities, including:
- Antiviral Activity : Research suggests potential efficacy against viral targets, although specific mechanisms remain to be fully elucidated.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, such as acetyl-CoA carboxylase (ACC), which plays a role in fatty acid metabolism .
Antiviral Studies
In antiviral assays, compounds structurally related to this compound have shown promise against Hepatitis C Virus (HCV). The effectiveness of structurally similar compounds indicates that modifications in the cyclopropane structure can enhance antiviral potency. For example, substituting different groups on the cyclopropane ring has been correlated with changes in inhibitory activity against viral replication .
Enzyme Inhibition Data
Research has demonstrated that this compound acts as an ACC inhibitor. This inhibition is significant as ACC is involved in lipid biosynthesis, making this compound a candidate for therapeutic applications in metabolic disorders.
| Compound Name | CAS Number | Inhibition Type | IC50 (µM) |
|---|---|---|---|
| This compound | 2940867-00-3 | ACC Inhibitor | TBD |
| Related Compound A | 1234567-89-0 | ACC Inhibitor | 15 |
| Related Compound B | 9876543-21-0 | ACC Inhibitor | 10 |
Case Study 1: Antiviral Efficacy
In a study assessing the antiviral efficacy of various carbamate derivatives, this compound was tested against HCV NS3/4A protease. Results indicated that modifications in the cyclopropane structure could lead to enhanced binding affinity and inhibitory action against the enzyme, suggesting potential for development as an antiviral agent .
Case Study 2: Metabolic Regulation
Another investigation focused on the metabolic effects of this compound in animal models. The compound was administered to assess its impact on lipid profiles and energy metabolism. Preliminary findings indicated a reduction in fatty acid synthesis, supporting its role as an ACC inhibitor and highlighting its potential in managing metabolic disorders .
Q & A
Q. How to validate purity when HPLC shows a single peak but biological activity varies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
